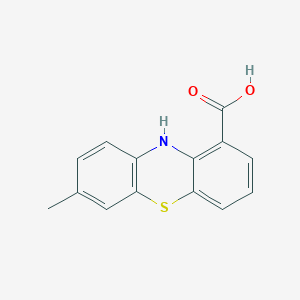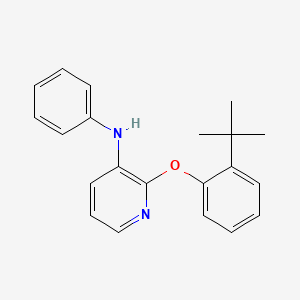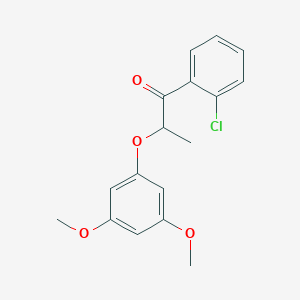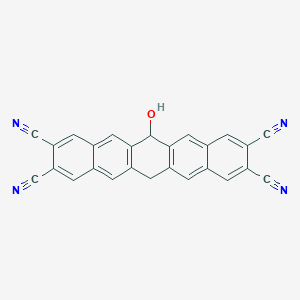
7-Methyl-10H-phenothiazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-10H-phenothiazine-1-carboxylic acid is a derivative of phenothiazine, a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. Phenothiazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound, with its unique structural modifications, has garnered interest for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-10H-phenothiazine-1-carboxylic acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the phenothiazine core.
Methylation: The phenothiazine core is then methylated at the 7th position using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation, methylation, and carboxylation reactions efficiently.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-10H-phenothiazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and heat.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Scientific Research Applications
7-Methyl-10H-phenothiazine-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its potential use as an antipsychotic, antidepressant, and anticancer agent. It has shown promise in enhancing the efficacy of chemotherapy and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-10H-phenothiazine-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Dopamine Receptors: The compound can block dopamine receptors, leading to its potential use as an antipsychotic agent.
Serotonin Receptors: It can also interact with serotonin receptors, contributing to its antidepressant effects.
Oxidative Stress Pathways: The compound has been shown to modulate oxidative stress pathways, which may explain its neuroprotective and anticancer properties.
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Thioridazine: Another phenothiazine derivative with antipsychotic and antidepressant properties.
Uniqueness: 7-Methyl-10H-phenothiazine-1-carboxylic acid stands out due to its unique structural modifications, which enhance its biological activity and therapeutic potential. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications in medicine and industry.
Properties
CAS No. |
871243-08-2 |
|---|---|
Molecular Formula |
C14H11NO2S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
7-methyl-10H-phenothiazine-1-carboxylic acid |
InChI |
InChI=1S/C14H11NO2S/c1-8-5-6-10-12(7-8)18-11-4-2-3-9(14(16)17)13(11)15-10/h2-7,15H,1H3,(H,16,17) |
InChI Key |
HYDMYARUNBUIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C=CC=C3S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)

![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)



![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)




